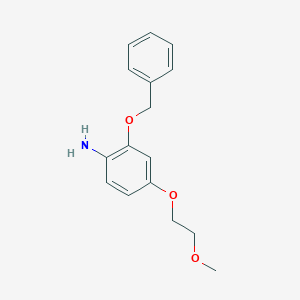

2-(Benzyloxy)-4-(2-methoxyethoxy)aniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2-methoxyethoxy)-2-phenylmethoxyaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3/c1-18-9-10-19-14-7-8-15(17)16(11-14)20-12-13-5-3-2-4-6-13/h2-8,11H,9-10,12,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHSDCHOPUACMFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC(=C(C=C1)N)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Benzyloxy 4 2 Methoxyethoxy Aniline

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials. semanticscholar.orgamazonaws.com This process involves breaking bonds (disconnections) to reveal precursor molecules, or synthons, and their real-world chemical equivalents (reagents). amazonaws.com

For 2-(Benzyloxy)-4-(2-methoxyethoxy)aniline, three key disconnections can be identified based on the functional groups present: the aniline (B41778) amine group (C-N bond), the benzyl (B1604629) ether (Ar-O-CH₂Ph bond), and the methoxyethoxy ether (Ar-O-CH₂CH₂OCH₃ bond).

C-N Bond Disconnection: The primary amine group is most commonly introduced by the reduction of a nitro group. This disconnection points to 2-(benzyloxy)-4-(2-methoxyethoxy)-1-nitrobenzene as the immediate precursor. This is a reliable and widely used transformation in aromatic chemistry. stackexchange.comyoutube.com

Ether Bond Disconnections (C-O): The two ether linkages can be disconnected via the logic of the Williamson ether synthesis. This involves a phenoxide nucleophile and an alkyl halide electrophile. organic-chemistry.org

Benzyl Ether: Disconnecting the benzyl ether bond suggests a phenolic hydroxyl group and a benzyl halide (e.g., benzyl bromide) as precursors.

Methoxyethoxy Ether: Disconnecting the methoxyethoxy ether bond suggests a phenolic hydroxyl group and a 2-methoxyethoxy halide (e.g., 2-methoxyethyl chloride).

Based on these disconnections, a plausible retrosynthetic pathway starts from a dually substituted phenol (B47542). A logical starting material would be 4-nitrophenol (B140041) or a related compound. The synthetic strategy would then involve:

Selective nitration of a substituted phenol to install the nitro group at the correct position.

Sequential O-alkylation to introduce the benzyl and 2-methoxyethoxy groups. The order of these steps can be varied.

Reduction of the nitro group to the final aniline functionality.

This multi-step approach allows for the controlled construction of the highly substituted aromatic ring.

Synthesis of Essential Precursor Building Blocks

The successful synthesis of the target aniline relies on the efficient preparation of key precursors where the various substituents are introduced in a controlled manner.

The formation of a benzyl ether on a phenolic substrate is a common and robust transformation. The most prevalent method is the Williamson ether synthesis, which proceeds via an Sₙ2 reaction between a phenoxide ion and a benzyl halide. acs.org

The reaction is typically carried out by first treating the phenol with a base to generate the more nucleophilic phenoxide, followed by the addition of benzyl chloride or benzyl bromide. acs.orgvaia.com A variety of bases and solvent systems can be employed, allowing for optimization based on the specific substrate. For instance, the synthesis of 2-nitro-4-(benzyloxy)aniline involves reacting 2-nitro-4-hydroxyaniline with benzyl bromide in the presence of potassium carbonate in methyl ethyl ketone (MEK). prepchem.com

Palladium-catalyzed methods offer an alternative under neutral conditions, avoiding the need for strong bases. organic-chemistry.org These methods can involve the decarboxylative etherification of aryl benzyl carbonates or the direct nucleophilic substitution of benzyl methyl carbonates with phenols. organic-chemistry.orgorganic-chemistry.org

Table 1: Selected Conditions for Benzyl Ether Formation on Phenolic Cores

| Phenolic Substrate | Benzylating Agent | Base/Catalyst | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Substituted Phenols | Benzyl Chloride | Sodium Hydroxide | Ethanol (B145695)/Water | Reflux | Good | acs.org |

| 2-Nitro-4-hydroxyaniline | Benzyl Bromide | Potassium Carbonate | Methyl Ethyl Ketone | Reflux, 3h | 88.9% | prepchem.com |

| Phenols | Benzyl Methyl Carbonate | Pd(η³-C₃H₅)Cp / DPEphos | Not specified | 60-80°C | High | organic-chemistry.org |

This table is interactive and can be sorted by column headers.

The introduction of the 2-methoxyethoxy group follows the same fundamental principles of ether synthesis as benzylation. The reaction involves the O-alkylation of a phenol with a suitable 2-methoxyethoxy electrophile.

A common reagent for this transformation is 2-methoxyethyl chloride or bromide, used in conjunction with a base like potassium carbonate or sodium hydride to deprotonate the phenol. The choice of starting material is critical. A potential precursor for the target molecule is 4-(2-methoxyethoxy)phenol, which has the methoxyethoxy group already in place. nih.gov Alternatively, one could start with a molecule like hydroquinone (B1673460) monomethyl ether and introduce the remaining substituents. The synthesis would proceed via a Williamson ether synthesis, reacting the corresponding phenoxide with 2-bromo- or 2-chloroethyl methyl ether.

The functionalization of the aromatic core to achieve the desired 1,2,4-substitution pattern requires careful strategic planning. nih.govnih.gov Aromatic amines are key structural motifs, and methods for their regioselective functionalization are of significant interest. nih.govacs.org

A highly effective strategy for synthesizing the target compound involves starting with a pre-functionalized benzene (B151609) ring, such as 4-nitrophenol. The synthesis would proceed as follows:

Nitration: If starting from a phenol, nitration is a key step. The directing effects of the hydroxyl group would need to be considered to achieve the desired regiochemistry. However, starting with a commercially available nitrophenol is often more efficient. For the target molecule, starting with a precursor that can be nitrated to place the nitro group ortho to one ether group and para to the other is a viable route.

Sequential Etherification: Starting with a molecule like 4-nitrophenol, one could first perform a Williamson ether synthesis to add either the benzyl or the 2-methoxyethoxy group. A second etherification would install the second ether group. The order of addition might influence yields and require different reaction conditions.

Alternative Precursors: An alternative approach involves starting with 2-aminophenol. The amino group could be protected, followed by sequential etherification at the hydroxyl position and another position on the ring, although this would require more complex C-H activation or substitution chemistry. nih.govacs.org

A plausible precursor, 2-nitro-4-(benzyloxy)aniline, is synthesized from 2-nitro-4-hydroxyaniline, demonstrating the viability of functionalizing a pre-substituted aniline/phenol core. prepchem.com

Direct Synthetic Routes to this compound

The final step in the most logical synthetic pathway is the formation of the aniline from its corresponding nitro-aromatic precursor.

The reduction of an aromatic nitro group to a primary amine is one of the most fundamental and reliable transformations in organic synthesis. A variety of reducing agents and catalytic systems can accomplish this conversion with high efficiency. nih.gov This step is typically the final transformation in the sequence, as the resulting aniline is more susceptible to oxidation than the nitro precursor.

Common methods for this reduction include:

Catalytic Hydrogenation: This is a clean and high-yielding method, often employing catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas. stackexchange.com

Metal-Acid Systems: A classic method involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl). youtube.com The reaction proceeds through the reductive electron transfer from the metal, which is oxidized in the process. stackexchange.com

Electrocatalytic Reduction: Modern methods include electrocatalytic reduction, which can be highly selective and operate under mild, room-temperature conditions in aqueous solutions, often using a mediator to transfer electrons from the cathode to the nitroarene. nih.govacs.org

A patent for the synthesis of 4-benzyloxyaniline describes the reduction of the corresponding nitrobenzene (B124822) using tin(II) chloride (protochloride glass putty) in an ethanol/water/HCl mixture with heating. google.com This illustrates a practical application of metal-based reduction for a structurally related compound.

Table 2: Comparison of Common Methods for Nitroarene Reduction

| Method | Reagents | Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | Ethanol, Room Temp. | High yield, clean byproducts | Requires H₂ gas, catalyst can be expensive | stackexchange.com |

| Metal/Acid Reduction | Sn, conc. HCl | Reflux | Inexpensive, robust | Stoichiometric metal waste, harsh acidic conditions | youtube.com |

| Electrocatalytic Reduction | Polyoxometalate mediator | Aqueous solution, Room Temp. | High selectivity, mild conditions | Requires specialized equipment | nih.govacs.org |

This table is interactive and can be sorted by column headers.

By reducing the precursor, 2-(benzyloxy)-4-(2-methoxyethoxy)-1-nitrobenzene, using one of these established methods, the target compound this compound can be obtained in high yield.

Cross-Coupling Reactions for C-N and C-O Bond Formation

Cross-coupling reactions are powerful tools for the construction of C-N and C-O bonds, which are central to the structure of this compound. The two most prominent strategies applicable here are the Buchwald-Hartwig amination for the aniline moiety and the Ullmann condensation for the ether linkages.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms C-N bonds by coupling amines with aryl halides or triflates. wikipedia.orgnih.gov This method has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, largely replacing harsher traditional methods. wikipedia.orgnih.gov The catalytic cycle typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. libretexts.org For the synthesis of the target molecule, this would likely involve coupling a suitably substituted aryl halide with an ammonia (B1221849) equivalent.

The Ullmann condensation (or Ullmann-type reaction) is a copper-catalyzed reaction used to form C-O or C-N bonds. wikipedia.org The C-O bond formation, often called the Ullmann ether synthesis, involves the reaction of an aryl halide with an alcohol in the presence of a copper catalyst to form a diaryl or alkyl aryl ether. wikipedia.orgorganic-chemistry.org Similarly, the Goldberg reaction, a variation of the Ullmann condensation, couples an aryl halide with an amine to form a C-N bond, offering an alternative to the Buchwald-Hartwig amination, though often requiring higher temperatures. wikipedia.org

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, offer an efficient pathway for building molecular complexity. While no specific MCR has been documented for this compound, general MCRs that form substituted anilines could theoretically be adapted. Such reactions often proceed through a series of sequential steps, including condensations and cyclizations, to rapidly assemble the target scaffold. nih.gov This approach is highly valued for its atom economy and operational simplicity.

Catalytic Systems in the Synthesis of the Compound

The choice of catalyst is critical in developing an efficient synthesis. Both transition metal and metal-free systems are plausible for constructing this compound.

Transition Metal-Catalyzed Processes (e.g., Palladium, Copper)

Palladium: As mentioned, palladium catalysis is central to the Buchwald-Hartwig amination. wikipedia.org The success of this reaction is highly dependent on the choice of ligand attached to the palladium center. Bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) developed by the Buchwald group have been shown to dramatically improve the efficiency and scope of these reactions. youtube.com These ligands facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle. youtube.com

Copper: Copper catalysts are essential for Ullmann-type reactions. wikipedia.orgorganic-chemistry.org Early versions of the Ullmann reaction required harsh conditions with stoichiometric amounts of copper powder. wikipedia.org Modern protocols, however, utilize soluble copper(I) salts, often in combination with ligands such as diamines or phenanthroline, which allow the reactions to proceed under much milder conditions. wikipedia.orgnih.gov These improved systems are highly effective for both C-O and C-N bond formation.

A hypothetical synthetic route could involve a copper-catalyzed etherification (Ullmann condensation) to attach the benzyloxy and methoxyethoxy groups, followed by a palladium-catalyzed amination (Buchwald-Hartwig) to install the amine functionality, or vice-versa.

Organocatalytic and Metal-Free Methodologies

In recent years, organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful alternative to metal-based catalysis. researchgate.net For the synthesis of aniline derivatives, metal-free approaches such as nucleophilic aromatic substitution (SNAr) are viable, particularly if the aromatic ring is activated by electron-withdrawing groups. For instance, a common strategy involves the reaction of a halo-nitroarene with an alkoxide, followed by the chemical reduction of the nitro group to an aniline. researchgate.netmdpi.com A plausible metal-free route to the target compound could start with a di-substituted phenol, proceed through etherification reactions to add the benzyloxy and methoxyethoxy groups to a nitrophenol precursor, and conclude with the reduction of the nitro group. For example, 1-benzyloxy-4-nitrobenzene can be synthesized from 4-nitrophenol and benzyl bromide. researchgate.net

Photoredox and Electrochemical Catalysis

Photoredox and electrochemical catalysis are modern techniques that use light or electricity, respectively, to drive chemical reactions. These methods can often be conducted under very mild conditions. Photoredox catalysis, frequently employing iridium or ruthenium complexes, can be merged with nickel catalysis to achieve cross-coupling reactions, including the formation of C-O bonds for benzylic ethers. mdpi.com Electrochemical synthesis offers another green alternative by using electrical current to generate reactive intermediates, thereby avoiding the need for stoichiometric chemical oxidants or reductants. While specific applications of these methods for the synthesis of this compound have not been reported, their general utility in forming C-N and C-O bonds suggests they are potentially applicable.

Optimization of Reaction Parameters and Process Efficiency

For any synthetic route, optimization of reaction parameters is crucial to maximize yield and purity while minimizing costs and environmental impact. Key parameters to consider include:

Catalyst and Ligand: The choice of metal and, critically, the ligand structure can dramatically affect reaction efficiency, rate, and scope.

Solvent: The polarity and boiling point of the solvent can influence reactant solubility and reaction temperature. Common solvents for cross-coupling reactions include toluene, dioxane, and DMF.

Base: The strength and nature of the base are critical, especially in reactions like the Buchwald-Hartwig amination where it facilitates the deprotonation of the amine.

Temperature and Reaction Time: These parameters must be balanced to ensure complete reaction without promoting side reactions or decomposition of the product. Microwave irradiation has been shown to significantly shorten reaction times for some coupling reactions, such as the Ullmann coupling. nih.gov

Data tables for reaction optimization are typically generated by systematically varying these parameters and measuring the resulting product yield.

Solvent Selection and Reaction Medium Effects

The choice of solvent is a critical parameter in the synthesis of this compound, profoundly influencing reaction rates, yields, and the suppression of side reactions, particularly during the Williamson ether synthesis steps. This reaction, which involves the nucleophilic substitution of a halide by an alkoxide or phenoxide, is highly dependent on the solvent's ability to solvate the reacting species.

For the O-alkylation of phenolic hydroxyl groups, polar aprotic solvents are generally preferred as they can effectively solvate the cation of the base (e.g., K⁺ from K₂CO₃ or Na⁺ from NaH) without strongly solvating the phenoxide nucleophile, thus enhancing its reactivity. numberanalytics.comnumberanalytics.com Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetone (B3395972) are commonly employed. numberanalytics.comfrancis-press.com For instance, in a reaction analogous to the benzylation of a nitrophenol intermediate, the use of acetone as a solvent with potassium carbonate as the base provides a suitable medium for the reaction to proceed at room temperature. sigmaaldrich.com

The selection of the solvent also plays a role in the reduction of the nitro group. While catalytic hydrogenation can be performed in a variety of protic or aprotic solvents, including ethanol, ethyl acetate, and water, the choice may be influenced by the solubility of the substrate and the nature of the catalyst. researchgate.netrsc.org For reductions using metal powders like iron or zinc in acidic media, a mixture of water and a co-solvent like ethanol is often used to ensure the solubility of both the organic substrate and the inorganic reagents. commonorganicchemistry.comstackexchange.com

The following table illustrates the effect of different solvents on the yield of a representative Williamson ether synthesis, a key reaction in the formation of this compound.

| Solvent | Base | Substrate | Alkylating Agent | Yield (%) | Reference |

| DMF | NaH | Phenol | Alkyl Halide | 85 | numberanalytics.com |

| DMSO | KOtBu | Phenol | Alkyl Halide | 90 | numberanalytics.com |

| Acetone | K₂CO₃ | 2,4-dihydroxybenzaldehyde | Benzyl bromide | Not specified, but effective | sigmaaldrich.com |

| Toluene | NaOH (with phase transfer catalyst) | Aminophenol | Alkyl Bromide | Good results | commonorganicchemistry.com |

Temperature, Pressure, and Time Dependencies

The kinetic profile of the synthesis of this compound is strongly influenced by temperature, reaction time, and, in the case of catalytic hydrogenation, pressure. Each step in the proposed synthetic sequence requires careful optimization of these parameters to maximize product yield and minimize the formation of impurities.

In the Williamson ether synthesis steps, temperature control is crucial. While elevated temperatures can increase the reaction rate, they can also promote undesirable side reactions, such as elimination in the case of secondary or sterically hindered alkyl halides. masterorganicchemistry.com For the benzylation of a phenolic precursor, the reaction can often be carried out at room temperature over an extended period (e.g., 3 days) to ensure completion while minimizing side products. sigmaaldrich.com In other cases, moderate heating to between 50°C and 100°C for 1 to 8 hours is typical for Williamson ether syntheses. byjus.com For the etherification of phenols with 2-methoxyethyl halides, a temperature range of 60-80°C is often effective. numberanalytics.com

The reduction of the nitro group to an aniline is also highly dependent on these parameters. Catalytic hydrogenation with hydrogen gas is typically performed under pressures ranging from atmospheric to several hundred psig. cymitquimica.comprepchem.com For example, the reduction of a related acetal (B89532) was carried out at 50 psig and 25°C, while another example used 300 psig at 50°C. cymitquimica.comprepchem.com The reaction time for these hydrogenations can range from 0.5 to several hours. researchgate.net Reductions using metals like iron in acidic media often involve heating to reflux for several hours to ensure complete conversion. stackexchange.com

The table below provides examples of how temperature, pressure, and time affect the outcome of reactions relevant to the synthesis of this compound.

| Reaction Type | Temperature (°C) | Pressure | Time | Outcome | Reference |

| Williamson Ether Synthesis | Room Temp. | Atmospheric | 72 h | Effective for benzylation | sigmaaldrich.com |

| Williamson Ether Synthesis | 50-100 | Atmospheric | 1-8 h | General conditions | byjus.com |

| Williamson Ether Synthesis | 60-80 | Atmospheric | Not specified | Effective for methoxyethylation | numberanalytics.com |

| Catalytic Hydrogenation | 25 | 50 psig | Not specified | 47% yield of a reduced phenol | cymitquimica.com |

| Catalytic Hydrogenation | 50 | 300 psig | Not specified | 59% yield of a reduced phenol | prepchem.com |

| Metal/Acid Reduction | Reflux | Atmospheric | 5-6 h | Effective for nitro group reduction | Not specified in search results |

Catalyst Loading and Ligand Design Considerations

Catalysis plays a pivotal role in at least two key transformations in the synthesis of this compound: phase-transfer catalysis in the Williamson ether synthesis and heterogeneous or homogeneous catalysis in the reduction of the nitro group.

In the Williamson ether synthesis, particularly when dealing with a biphasic system (e.g., a solid base like potassium carbonate and an organic solvent), a phase-transfer catalyst (PTC) can dramatically accelerate the reaction. commonorganicchemistry.com Quaternary ammonium (B1175870) salts, such as tetrabutylammonium (B224687) bromide (TBAB), are commonly used. francis-press.com The PTC facilitates the transfer of the phenoxide anion from the solid or aqueous phase into the organic phase where it can react with the alkyl halide. The catalyst loading is typically in the range of 1-10 mol%.

For the reduction of the nitroaromatic intermediate to the target aniline, catalytic hydrogenation is a common and clean method. Palladium on carbon (Pd/C) is a widely used heterogeneous catalyst for this transformation. researchgate.netrsc.org The catalyst loading can influence the reaction rate and selectivity. Studies on the reduction of nitrobenzene have shown that increasing the catalyst loading generally enhances the reaction rate due to the increased number of active sites. researchgate.net However, it is important to find an optimal loading to balance reaction speed, cost, and potential for side reactions. The presence of a benzyloxy group requires careful selection of the catalyst and conditions, as over-reduction can lead to debenzylation. Catalysts like Raney nickel may be used to avoid dehalogenation if halogen substituents were present, and certain palladium catalysts have been shown to be selective for nitro group reduction in the presence of benzyl ethers. rsc.orgcommonorganicchemistry.com

The table below summarizes the role of catalysts in reactions pertinent to the synthesis of this compound.

| Reaction Type | Catalyst | Catalyst Loading | Ligand/Support | Function | Reference |

| Williamson Ether Synthesis | Tetrabutylammonium Bromide | Catalytic amount | N/A | Phase-transfer catalysis | francis-press.com |

| Catalytic Hydrogenation | Pd/C | 1.8 wt% Pd | Silica/starch composite | Nitro group reduction | researchgate.net |

| Catalytic Hydrogenation | Pt colloids | 0.24 mol% | Gum acacia | Selective nitro group reduction | rsc.org |

| Catalytic Hydrogenation | Pd NPs | 1.6 mol% | Amine functionalized Fe₃O₄ | Nitro group reduction | rsc.org |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides granular information about the chemical environment of magnetically active nuclei, primarily ¹H (protons) and ¹³C (carbon-13). This technique is fundamental to confirming the structural integrity of 2-(benzyloxy)-4-(2-methoxyethoxy)aniline.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) analysis of this compound allows for the identification and differentiation of the various protons within the molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment, and the coupling between adjacent protons provides information about their connectivity.

Expected ¹H NMR Spectral Data:

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic (benzyloxy group) | ~7.2-7.5 | Multiplet | 5H |

| Aromatic (aniline ring) | ~6.3-6.8 | Multiplet | 3H |

| -O-CH ₂-Ph | ~5.0 | Singlet | 2H |

| -O-CH ₂-CH₂-O- | ~4.0-4.2 | Triplet | 2H |

| -O-CH₂-CH ₂-O- | ~3.7-3.9 | Triplet | 2H |

| -OCH ₃ | ~3.4 | Singlet | 3H |

| -NH ₂ | Broad Singlet | 2H |

Note: The exact chemical shifts and coupling constants would be determined from the actual spectrum.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.

Expected ¹³C NMR Spectral Data:

| Carbon Atom | Chemical Shift (ppm) |

| Aromatic C-N | ~140-150 |

| Aromatic C-O (benzyloxy) | ~140-150 |

| Aromatic C-O (methoxyethoxy) | ~150-160 |

| Aromatic CH (benzyloxy group) | ~127-129 |

| Aromatic C (ipso, benzyloxy) | ~137 |

| Aromatic CH (aniline ring) | ~100-115 |

| -O-C H₂-Ph | ~70 |

| -O-C H₂-CH₂-O- | ~68-70 |

| -O-CH₂-C H₂-O- | ~68-70 |

| -OC H₃ | ~59 |

Note: The exact chemical shifts would be determined from the actual spectrum.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

While ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR experiments are crucial for unambiguously assigning all signals and confirming the intricate connectivity of this compound.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, for instance, confirming the adjacent methylene (B1212753) protons in the methoxyethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon to which it is directly attached. This would definitively link the proton signals of the benzylic and methoxyethoxy methylene groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying long-range (2-3 bond) correlations between protons and carbons. For example, it would show correlations between the benzylic protons (-O-CH ₂-Ph) and the aromatic carbons of the aniline (B41778) ring, confirming the position of the benzyloxy group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments identify protons that are close in space, regardless of their bonding. This could be used to confirm the spatial proximity between the benzylic protons and the protons on the aniline ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, distinguishing it from other compounds with the same nominal mass.

Expected HRMS Data:

| Ion | Calculated m/z |

| [M+H]⁺ | C₁₆H₂₀NO₃⁺ |

Note: The exact measured mass would be compared to the calculated mass to confirm the elemental composition.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) involves the selection of the molecular ion (or a primary fragment ion) and its subsequent fragmentation. By analyzing the resulting fragment ions, the connectivity of the molecule can be pieced together, providing further structural confirmation. Key expected fragmentation pathways for this compound would include the cleavage of the benzylic ether bond to produce a tropylium (B1234903) ion (m/z 91) and the fragmentation of the methoxyethoxy side chain.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to exhibit a series of characteristic absorption bands corresponding to its distinct structural components: the aniline moiety, the benzyloxy group, and the methoxyethoxy chain.

The primary amine (-NH₂) group of the aniline portion of the molecule would typically show a pair of medium to weak absorption bands in the region of 3500-3300 cm⁻¹. These two bands arise from the symmetric and asymmetric stretching vibrations of the N-H bonds. Furthermore, the N-H bending vibration is expected to appear around 1650-1580 cm⁻¹.

The aromatic rings (both the aniline and the benzyl (B1604629) portions) would produce characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region. The ether linkages (C-O-C) present in the benzyloxy and methoxyethoxy groups are anticipated to show strong, characteristic C-O stretching bands in the fingerprint region, typically between 1300-1000 cm⁻¹. Specifically, aryl alkyl ethers, like the benzyloxy group, usually exhibit a strong asymmetric C-O-C stretching band around 1275-1200 cm⁻¹ and a symmetric stretching band near 1075-1020 cm⁻¹. The aliphatic ether in the methoxyethoxy chain would also contribute to absorption in this region.

The presence of the -CH₂- (methylene) and -CH₃ (methyl) groups in the benzyloxy and methoxyethoxy substituents would be confirmed by C-H stretching vibrations in the 3000-2850 cm⁻¹ range and C-H bending vibrations around 1470-1450 cm⁻¹ and 1380-1370 cm⁻¹, respectively.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3500-3300 | N-H Stretching (asymmetric and symmetric) | Primary Amine (-NH₂) |

| 3100-3000 | C-H Stretching | Aromatic Ring |

| 3000-2850 | C-H Stretching | Methylene (-CH₂-) and Methyl (-CH₃) |

| 1650-1580 | N-H Bending | Primary Amine (-NH₂) |

| 1600-1450 | C=C Stretching | Aromatic Ring |

| 1275-1200 | Asymmetric C-O-C Stretching | Aryl Alkyl Ether |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be dominated by absorptions arising from the π-electron systems of the aromatic rings.

The aniline chromophore typically displays two absorption bands. The first, a strong primary band (E-band) around 230-240 nm, is attributed to the π → π* transition of the benzene (B151609) ring. The second, a weaker secondary band (B-band) around 280-290 nm, results from a benzenoid π → π* transition. The presence of the amino (-NH₂) and alkoxy (-O-R) substituents, which are strong auxochromes, would be expected to cause a bathochromic (red) shift in these absorption maxima to longer wavelengths and an increase in their intensities.

Table 2: Predicted Ultraviolet-Visible (UV-Vis) Spectroscopy Data for this compound

| Predicted λ_max (nm) | Type of Transition | Chromophore |

|---|---|---|

| ~240-250 | π → π* (E-band) | Substituted Benzene Ring |

X-ray Crystallography for Crystalline State Structure Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. To perform this analysis, a high-quality single crystal of this compound would be required. The process involves diffracting a beam of X-rays off the crystal lattice. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which the atomic positions can be determined with high accuracy.

A successful crystallographic analysis would provide a wealth of structural information, including:

Crystal System and Space Group: These describe the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell, which is the basic repeating unit of the crystal.

Bond Lengths and Angles: Precise measurements of the distances between bonded atoms and the angles between adjacent bonds. This data would confirm the connectivity of the molecule and reveal any structural distortions.

Torsion Angles: These describe the conformation of the flexible parts of the molecule, such as the benzyloxy and methoxyethoxy side chains.

Intermolecular Interactions: The analysis would reveal the nature and geometry of non-covalent interactions, such as hydrogen bonds (e.g., involving the -NH₂ group) and van der Waals forces, which dictate the packing of the molecules in the crystal.

Due to the lack of published crystallographic data, a hypothetical data table cannot be generated. However, the analysis would be crucial for understanding the molecule's solid-state conformation and packing, which can influence its physical properties.

Mechanistic Investigations of Chemical Transformations Involving the Compound

Elucidation of Reaction Pathways and Identification of Intermediates

Currently, there are no published studies that specifically elucidate the reaction pathways and identify the intermediates formed during chemical transformations of 2-(Benzyloxy)-4-(2-methoxyethoxy)aniline. General mechanisms for aniline (B41778) reactions, such as oxidation, often proceed through radical cations or nitrenium ions, leading to a variety of products including polymers and coupled species. The presence of the ether linkages in the substituents of this compound could introduce additional complexities, potentially leading to unique intermediates and side products that have not been characterized.

Kinetic Studies and Reaction Rate Determinations

A thorough search of scientific databases reveals a lack of kinetic studies and reaction rate determinations for transformations involving this compound. Such studies are crucial for understanding the factors that control the speed of a reaction and for optimizing reaction conditions. Without experimental data, it is not possible to provide a quantitative analysis of the reactivity of this compound.

Experimental Probes for Mechanistic Insights

Detailed mechanistic insights are often gained through a series of carefully designed experiments. For a comprehensive understanding of the reactions of this compound, the following experimental probes would be necessary; however, no such studies have been reported for this specific compound.

Isotope Exchange and Labeling Studies

Isotope labeling is a powerful technique used to trace the path of atoms throughout a chemical reaction. By selectively replacing atoms in this compound with their heavier isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O, or ²H), it would be possible to determine which bonds are broken and formed during a transformation, providing unambiguous evidence for a proposed reaction pathway.

Radical Trapping Experiments

To investigate the potential involvement of radical intermediates in reactions of this compound, radical trapping experiments would be essential. These experiments involve the use of a "spin trap," a molecule that reacts with transient radicals to form a more stable radical that can be detected and characterized, typically by electron paramagnetic resonance (EPR) spectroscopy.

Quenching Studies (e.g., Stern-Volmer Analysis)

For photochemical reactions, quenching studies can provide valuable information about the nature and lifetime of excited states. Stern-Volmer analysis, for example, involves measuring the decrease in luminescence intensity of an excited molecule in the presence of a quencher. This can help to determine whether a reaction proceeds through a singlet or triplet excited state.

Control Experiments and By-product Characterization

Carefully designed control experiments are fundamental to any mechanistic investigation. These experiments help to rule out alternative hypotheses and confirm the role of each reactant and catalyst. Furthermore, the thorough isolation and characterization of any by-products formed during a reaction can provide crucial clues about competing reaction pathways and the nature of reactive intermediates.

Electrochemical Studies for Redox Behavior (e.g., Cyclic Voltammetry)

Electrochemical studies are pivotal in understanding the redox behavior of aniline derivatives, providing insights into their oxidation and reduction potentials, the stability of intermediates, and the mechanisms of electron transfer. While direct electrochemical investigations specifically targeting this compound are not extensively documented in the reviewed literature, the electrochemical behavior of aniline and its substituted derivatives has been a subject of considerable research. These studies, often employing techniques like cyclic voltammetry, offer a framework for predicting the redox characteristics of the subject compound.

The electrochemical oxidation of aniline, for instance, typically proceeds via the formation of a radical cation. This initial one-electron oxidation is a key step that can lead to various subsequent reactions, including dimerization and polymerization. The potential at which this oxidation occurs is sensitive to the nature and position of substituents on the aniline ring. Electron-donating groups generally lower the oxidation potential, making the compound easier to oxidize, while electron-withdrawing groups have the opposite effect.

In the case of this compound, the aniline ring is substituted with a benzyloxy group at the ortho position and a methoxyethoxy group at the para position. Both of these ether-containing substituents are generally considered to be electron-donating in nature through resonance effects. Therefore, it is anticipated that this compound would exhibit an oxidation potential that is lower than that of unsubstituted aniline.

Cyclic voltammetry is a powerful technique to probe these redox processes. A typical cyclic voltammogram for an aniline derivative that undergoes electropolymerization will show an anodic peak on the first scan corresponding to the oxidation of the monomer. In subsequent scans, new peaks often appear, which are characteristic of the redox processes of the newly formed polymer film on the electrode surface. The reversibility of the redox processes can be assessed from the separation of the anodic and cathodic peak potentials. For many aniline derivatives, the initial oxidation is an irreversible process due to the high reactivity of the generated radical cation, which rapidly undergoes follow-up chemical reactions.

While specific experimental data for this compound is not available, a hypothetical cyclic voltammetry experiment would likely reveal an irreversible oxidation peak at a potential influenced by the electron-donating substituents. The exact potential would also depend on experimental conditions such as the solvent, electrolyte, and electrode material used.

Table 1: Expected Electrochemical Properties of this compound Based on General Aniline Behavior

| Parameter | Expected Behavior for this compound | Rationale |

| Oxidation Potential | Lower than unsubstituted aniline | The presence of electron-donating benzyloxy and methoxyethoxy groups increases the electron density on the aniline ring, facilitating oxidation. |

| Redox Reversibility | Likely irreversible | The initial oxidation product, a radical cation, is expected to be highly reactive and undergo subsequent chemical reactions such as dimerization or polymerization, preventing its reduction back to the starting material. |

| Electropolymerization | Possible | Like many aniline derivatives, electrochemical oxidation could lead to the formation of a polymer film on the electrode surface. |

It is important to emphasize that this table represents expected behavior based on established principles of physical organic chemistry and the known electrochemical properties of related aniline compounds. Detailed experimental studies, such as cyclic voltammetry, would be necessary to determine the precise redox characteristics of this compound.

Computational Chemistry and Theoretical Modeling of the Compound

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. By solving the Schrödinger equation, these methods provide insights into the distribution of electrons and the energies of molecular orbitals, which dictate the molecule's chemical properties and reactivity.

Frontier Molecular Orbital (HOMO/LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability.

Table 1: Hypothetical Frontier Molecular Orbital Data

| Parameter | Energy (eV) | Description |

|---|---|---|

| HOMO Energy | -5.5 | Indicates the energy of the highest occupied molecular orbital, related to electron-donating ability. |

| LUMO Energy | -0.8 | Indicates the energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |

Note: The data in this table is illustrative and based on typical values for similar aromatic compounds. Actual values would require specific quantum chemical calculations.

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within a molecule is rarely uniform. This asymmetry leads to a molecular electrostatic potential (MEP), which is a valuable tool for predicting how a molecule will interact with other charged or polar species. The MEP map visually represents the electrostatic potential on the electron density surface, with different colors indicating regions of varying charge. Typically, red denotes areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-deficient regions (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.

For 2-(benzyloxy)-4-(2-methoxyethoxy)aniline, the MEP would likely show negative potential around the oxygen and nitrogen atoms due to their high electronegativity, as well as over the π-systems of the aromatic rings. Conversely, positive potential would be expected around the hydrogen atoms, particularly those of the amine group.

Conformational Analysis and Potential Energy Surface Exploration

The flexibility of the ether and benzyloxy groups in this compound allows it to adopt various spatial arrangements or conformations. Conformational analysis aims to identify the most stable of these conformations and to understand the energy barriers between them.

Geometry Optimization and Identification of Energy Minima

The first step in conformational analysis is geometry optimization, a computational process that seeks to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For a molecule with several rotatable bonds, multiple energy minima, corresponding to different stable conformers, may exist. Advanced computational algorithms can systematically explore the conformational space to identify these stable structures. The optimized geometry provides key information such as bond lengths, bond angles, and dihedral angles for the most stable form of the molecule.

Torsional Scans and Rotational Barriers

To understand the dynamics of conformational change, torsional scans are performed. This involves systematically rotating a specific dihedral angle while optimizing the rest of the molecular geometry at each step. The resulting plot of energy versus dihedral angle reveals the energy barriers that must be overcome for the molecule to transition from one conformer to another. For this compound, key torsional scans would involve the C-O and C-N bonds connecting the side chains to the aniline (B41778) ring, as well as the ether linkages within the side chains themselves.

Table 2: Hypothetical Rotational Barrier Data

| Rotatable Bond | Dihedral Angle Range (°) | Calculated Energy Barrier (kcal/mol) |

|---|---|---|

| Ar-O (benzyloxy) | 0-360 | 3.5 |

| O-CH2 (benzyloxy) | 0-360 | 2.8 |

| Ar-O (methoxyethoxy) | 0-360 | 3.2 |

| O-CH2 (methoxyethoxy) | 0-360 | 2.5 |

Note: This data is illustrative and represents typical energy barriers for similar chemical bonds. Precise values would necessitate specific computational scans.

Reaction Mechanism Prediction and Transition State Characterization

Theoretical chemistry can also be employed to predict the most likely pathways for chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, and any intermediates, as well as the transition states that connect them.

The characterization of a transition state, which is a first-order saddle point on the potential energy surface, is crucial for determining the activation energy of a reaction and thus its rate. Computational methods can be used to locate these transition states and to analyze their geometry and vibrational frequencies. A key feature of a transition state is the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate. For instance, in an electrophilic aromatic substitution reaction involving the aniline ring, theoretical calculations could elucidate the structure and energy of the sigma complex (Wheland intermediate) and the associated transition states.

Prediction and Validation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Absorption Maxima)

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, offering valuable insights into the electronic structure and properties of molecules such as this compound. Methodologies like Density Functional Theory (DFT) for Nuclear Magnetic Resonance (NMR) chemical shifts and Time-Dependent Density Functional Theory (TD-DFT) for Ultraviolet-Visible (UV-Vis) absorption maxima are instrumental in corroborating experimental findings and elucidating structure-property relationships.

Prediction of NMR Chemical Shifts

The theoretical prediction of ¹H and ¹³C NMR chemical shifts for this compound can be performed using various computational methods. DFT has become a standard approach for obtaining reasonably accurate NMR chemical shift predictions, with root mean square errors for ¹H shifts often in the range of 0.2–0.4 ppm. nih.gov The accuracy of these predictions is highly dependent on the chosen functional and basis set. For instance, functionals like B3LYP are commonly employed for geometry optimization, while specific functionals such as WP04 have been developed to provide more accurate ¹H NMR chemical shift predictions. github.io

A typical computational workflow for predicting NMR spectra involves:

Conformational Analysis: Identifying the low-energy conformers of the molecule.

Geometry Optimization: Optimizing the geometry of each significant conformer using a selected DFT method (e.g., B3LYP/6-31G(d)). github.io

NMR Chemical Shift Calculation: Calculating the NMR shielding constants for each optimized conformer, often using a different level of theory (e.g., WP04/6-311++G(2d,p)) that is well-suited for NMR predictions. github.io

Boltzmann Averaging: The predicted chemical shifts for each conformer are then averaged based on their Boltzmann populations to obtain the final predicted spectrum.

Interactive Data Table: Predicted vs. Experimental ¹H NMR Chemical Shifts

No specific experimental or computational data for this compound was found in the search results. The following table is a template illustrating how such data would be presented if available.

| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Deviation (ppm) |

| H-3 | Data not available | Data not available | Data not available |

| H-5 | Data not available | Data not available | Data not available |

| H-6 | Data not available | Data not available | Data not available |

| -NH₂ | Data not available | Data not available | Data not available |

| -OCH₂Ph | Data not available | Data not available | Data not available |

| -Ph | Data not available | Data not available | Data not available |

| -OCH₂CH₂OCH₃ | Data not available | Data not available | Data not available |

| -OCH₂CH₂OCH₃ | Data not a vailable | Data not available | Data not available |

Prediction of UV-Vis Absorption Maxima

The prediction of UV-Vis absorption maxima is typically carried out using TD-DFT calculations. mdpi.com This method calculates the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities, respectively. The choice of functional and basis set, as well as the inclusion of solvent effects (e.g., using a Polarizable Continuum Model, PCM), is crucial for obtaining results that correlate well with experimental data. github.io

For aromatic amines and ethers, the UV-Vis spectra are characterized by absorptions arising from π→π* transitions. The TD-DFT method can predict the λmax for these transitions, and the results are often in good agreement with experimental measurements, with deviations typically ranging between 1% and 5.8%. mdpi.com

A general procedure for predicting the UV-Vis spectrum includes:

Ground State Geometry Optimization: Similar to NMR predictions, the molecular geometry is first optimized.

Excited State Calculations: TD-DFT calculations are then performed on the optimized structure to determine the energies of the lowest singlet electronic transitions. mdpi.comyoutube.com

While no specific TD-DFT studies for this compound have been reported, research on similar molecules demonstrates the utility of this approach in validating experimental spectra and understanding the electronic transitions involved. researchgate.netnih.gov

Interactive Data Table: Predicted vs. Experimental UV-Vis Absorption Maxima

No specific experimental or computational data for this compound was found in the search results. The following table is a template illustrating how such data would be presented if available.

| Transition | Predicted λmax (nm) | Experimental λmax (nm) | Oscillator Strength (f) |

| S₀ → S₁ | Data not available | Data not available | Data not available |

| S₀ → S₂ | Data not available | Data not available | Data not available |

Chemical Reactivity and Derivatization Pathways of 2 Benzyloxy 4 2 Methoxyethoxy Aniline

Transformations at the Aniline (B41778) Functionality

The primary amine of the aniline group is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities.

The nucleophilic nitrogen of 2-(benzyloxy)-4-(2-methoxyethoxy)aniline readily participates in acylation and related reactions to form stable amide, carbamate, and urea derivatives.

Amides: Amide bond formation is a common derivatization of anilines. This can be achieved through reaction with carboxylic acids, acid chlorides, or acid anhydrides. The reaction between substituted anilines and esters of amino acids is a one-step method to produce amide derivatives sphinxsai.com. Various coupling agents can be employed to facilitate the reaction with carboxylic acids under mild conditions.

| Reagent/Method | Product Type | Notes |

| Carboxylic Acid + Coupling Agent (e.g., T3P) | Amide | Provides high yields with low epimerization for chiral acids organic-chemistry.org. |

| Acid Chloride/Anhydride | Amide | A direct and often high-yielding method. |

| Amino Acid Ester | Amide | One-step reaction, often performed by refluxing in a solvent like methanol sphinxsai.com. |

| Visible-light photocatalysis | Amide | Can be formed from amines and α-keto acids under mild conditions nih.gov. |

Carbamates: Carbamates can be synthesized from anilines through several routes. A green chemistry approach involves the use of methyl formate as a carbonylating agent to produce methyl N-phenyl carbamates nih.gov. Another common method is the reaction of anilines with chloroformates. A three-component coupling of an amine, carbon dioxide, and a halide in the presence of a base like cesium carbonate also yields carbamates efficiently organic-chemistry.org. Furthermore, trapping in situ generated isocyanates (from Curtius rearrangement of acyl azides) with alcohols is another effective strategy organic-chemistry.orgorganic-chemistry.org.

Ureas: The synthesis of ureas from anilines can be accomplished by reaction with isocyanates. For this compound, this would typically involve reaction with a suitable isocyanate to yield an N,N'-disubstituted urea. Alternative methods include the reaction of anilines with carbon dioxide or carbon disulfide researchgate.net. Heating an aniline with urea is another established method for producing phenylureas, though it can also lead to the formation of symmetrical diphenylurea (carbanilide) as a byproduct orgsyn.orggoogle.com. Ruthenium-catalyzed reactions using DMF as a carbon monoxide surrogate can also produce ureas from amines acs.org.

N-Alkylation: The nitrogen of the aniline can be alkylated to form secondary or tertiary amines. A prominent method for N-alkylation is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, which utilizes alcohols as alkylating agents in the presence of a catalyst. This is considered an atom-efficient and sustainable process. Manganese pincer complexes have been shown to effectively catalyze the selective monoalkylation of various substituted anilines with a range of alcohols, including benzyl (B1604629) alcohol nih.gov. Copper compounds, such as CuCl2·2H2O, have also been used to catalyze the N-alkylation of anilines with alcohols semanticscholar.orgresearchgate.net.

| Catalyst System | Alkylating Agent | Key Features |

| Manganese Pincer Complex / t-BuOK | Primary Alcohols | High chemoselectivity for monoalkylation; tolerates various functional groups nih.gov. |

| Copper Halides (e.g., CuCl2·2H2O) | Primary & Secondary Alcohols | Effective for producing N-alkyl and N,N-dialkyl anilines researchgate.net. |

| Acid Catalysts | Methanol | Used for N-methylation at elevated temperatures wikipedia.org. |

N-Arylation: The introduction of an aryl group onto the aniline nitrogen can be achieved through cross-coupling reactions. The Ullmann condensation, which typically involves the reaction of an amine with an aryl halide in the presence of a copper catalyst, is a classic method. More modern approaches, like the Buchwald-Hartwig amination, use palladium catalysts and offer broader substrate scope and milder reaction conditions. An alternative Ullmann-type N-arylation has been developed using alkyl(aryl)sulfonium salts as the arylating agent, co-catalyzed by palladium and copper rsc.org. A metal-free approach utilizes the reactive intermediate benzyne to activate the C-N bond of anilines, facilitating an aryl transfer nih.gov.

Reactions Involving the Benzyloxy Ether Moiety

The benzyloxy group serves as a common protecting group for phenols due to its relative stability and the various methods available for its cleavage.

Selective removal of the benzyl group from the 2-position of the aniline derivative is a key transformation, potentially unmasking a phenol (B47542) functionality. The choice of debenzylation method is critical to avoid affecting the 2-methoxyethoxy ether or other sensitive groups.

Catalytic Hydrogenolysis: This is a standard method for benzyl ether cleavage (e.g., H₂ over Pd/C). However, its use can be limited by the presence of other reducible functional groups in the molecule organic-chemistry.org.

Lewis Acid-Mediated Cleavage: Strong Lewis acids can cleave benzyl ethers. A mild and selective method employs a boron trichloride–dimethyl sulfide complex (BCl₃·SMe₂), which is effective for debenzylation while tolerating a wide range of other functional groups, including other ethers and esters organic-chemistry.org.

Oxidative Cleavage: While less common for simple benzyl ethers compared to their electron-rich counterparts like p-methoxybenzyl (PMB) ethers, oxidative methods exist. Visible-light-mediated debenzylation using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as a photooxidant allows for the cleavage of benzyl ethers in the presence of sensitive functionalities like alkenes and alkynes .

Reductive Cleavage with Dissolving Metals: Systems like magnesium in methanol have been shown to selectively debenzylate certain O-benzyl phenols, particularly those activated with carboxylate or nitro groups researchgate.net.

| Method | Reagents | Selectivity & Conditions |

| Catalytic Hydrogenolysis | H₂, Pd/C | Common, but not selective for molecules with other reducible groups organic-chemistry.org. |

| Lewis Acid Cleavage | BCl₃·SMe₂ | Mild and highly selective; tolerates many functional groups organic-chemistry.org. |

| Photoredox Catalysis | DDQ, visible light | Mild conditions; orthogonal to many reduction-sensitive groups . |

| Dissolving Metal Reduction | Mg/MeOH | Effective for activated benzyl ethers; mild conditions researchgate.net. |

The benzylic carbon of the benzyl ether is susceptible to oxidation. This reactivity can be harnessed to convert the benzyloxy group into other functionalities.

Oxidation to Benzoate Esters: The benzyloxy group can be oxidized to a benzoate ester, which can then be hydrolyzed under basic conditions to release the free phenol organic-chemistry.org. This two-step process offers an alternative to direct cleavage. Recent methods have utilized copper-based catalysts, such as Cu₂O/C₃N₄, with tert-butyl hydroperoxide (TBHP) as the oxidant to selectively oxidize benzyl ethers to benzoates at room temperature rsc.org.

Oxidation to Carbonyl Compounds: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can oxidize the benzylic position masterorganicchemistry.comchemistrysteps.com. For a benzyl ether, this can lead to cleavage and formation of a benzoic acid derivative. Systems using alkali metal bromides (e.g., KBr) with an oxidant like Oxone can also achieve oxidative debenzylation to yield carbonyl compounds acs.org. Other reagents like CrO₃ with periodic acid have also been shown to be effective for the benzylic oxidation of substrates including benzyl ethers organic-chemistry.org.

Reactions Involving the 2-Methoxyethoxy Ether Moiety

The 2-methoxyethoxy group is generally a stable ether linkage. Its cleavage typically requires harsher conditions than those needed for the benzyloxy group, allowing for selective manipulation of the latter. Cleavage of such alkyl aryl ethers is most commonly accomplished with strong acids.

Acid-Catalyzed Cleavage: Strong protic acids, particularly hydrohalic acids like HBr or HI, are the classical reagents for cleaving alkyl aryl ethers libretexts.org. The reaction proceeds via protonation of the ether oxygen followed by nucleophilic attack by the halide ion on the less sterically hindered carbon of the ether libretexts.orgwikipedia.org.

Lewis Acid-Catalyzed Cleavage: Strong Lewis acids such as aluminum trihalides or boron trihalides are also known to be effective ether-cleaving agents nih.gov.

Selective Cleavage of Similar Groups: Research on the related β-methoxyethoxymethyl (MEM) ethers shows that they can be cleaved under specific, mild conditions. For instance, cerium(III) chloride in refluxing acetonitrile or cerium(IV) ammonium (B1175870) nitrate (CAN) in acetic anhydride can effectively deprotect MEM ethers, often with high selectivity in the presence of other protecting groups like benzyl ethers oup.comacs.org. This suggests that specific catalytic systems could potentially be developed for the selective cleavage of the 2-methoxyethoxy group if required.

Selective Cleavage of the Methoxyethoxy Ether

The selective cleavage of ether linkages is a crucial transformation in organic synthesis, often employed for deprotection or functional group manipulation. In the case of this compound, the presence of two distinct ether groups—benzyloxy and methoxyethoxy—presents a challenge in chemoselectivity.

The methoxyethoxy group, formally a β-methoxyethyl ether, can be cleaved under specific conditions. Acid-catalyzed hydrolysis is a common method for ether cleavage; however, achieving selectivity over the benzyloxy group and avoiding unwanted reactions with the aniline moiety requires careful selection of reagents and reaction conditions. Strong acids like HBr or HI are often used for ether cleavage, but these would likely cleave both ether groups and could also lead to side reactions with the electron-rich aromatic ring.

Lewis acids have been shown to be effective in cleaving methoxy (B1213986) groups on aromatic rings. For instance, aluminum chloride (AlCl₃) and boron trichloride (BCl₃) can selectively cleave aromatic methoxy groups, particularly when adjacent to a carbonyl function. While there is no carbonyl group in the target molecule, the principle of using Lewis acids to activate the ether oxygen for nucleophilic attack by the counter-ion could be applied.

A milder approach could involve the use of reagents like sodium bis(2-methoxyethoxy)aluminum hydride, which has been reported to effectively cleave aryl benzyl ethers. The choice of reagent would be critical to favor the cleavage of the methoxyethoxy ether over the benzyloxy ether. The benzyloxy group is typically cleaved by catalytic hydrogenation, a method that would likely leave the methoxyethoxy group intact. This difference in reactivity provides a potential pathway for selective deprotection.

| Reagent/Method | Potential Outcome on Methoxyethoxy Ether | Selectivity over Benzyloxy Ether | Reference Principle |

| Strong Protic Acids (HBr, HI) | Cleavage | Low | General ether cleavage |

| Lewis Acids (AlCl₃, BCl₃) | Potential for cleavage | Moderate to high, depending on conditions | Selective cleavage of aromatic ethers nih.gov |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Generally stable | High (cleaves benzyloxy group) | Standard debenzylation |

Functional Group Interconversions within the Methoxyethoxy Chain

Functional group interconversions (FGIs) are fundamental in organic synthesis, allowing for the transformation of one functional group into another. Within the 2-methoxyethoxy chain of this compound, several transformations can be envisioned, although these would likely be performed on a precursor molecule before the final aniline synthesis to avoid complications with the amino group.

One potential transformation is the oxidation of the terminal methyl ether to an aldehyde or a carboxylic acid. However, this would require harsh conditions and would likely affect other parts of the molecule. A more plausible strategy would involve starting with a precursor that has a protected hydroxyl group in place of the terminal methoxy group. This would allow for a wider range of functional group manipulations.

For instance, if the terminal group were a hydroxyl, it could be converted to a variety of other functional groups:

Esterification: Reaction with an acyl chloride or carboxylic anhydride would yield an ester.

Alkylation: Deprotonation followed by reaction with an alkyl halide would introduce a different alkyl group.

Halogenation: Conversion to a halide (e.g., using SOCl₂ or PBr₃) would provide a leaving group for subsequent nucleophilic substitution reactions.

These transformations highlight the versatility of the methoxyethoxy side chain for introducing additional functionality into the molecule.

| Starting Functional Group (on side chain) | Reagent(s) | Resulting Functional Group | Reference Principle |

| -OCH₃ | (Harsh oxidation) | -CHO or -COOH (low feasibility) | General oxidation of ethers |

| -OH (in a precursor) | Acyl chloride | Ester | Esterification |

| -OH (in a precursor) | NaH, then R-X | Ether | Williamson ether synthesis |

| -OH (in a precursor) | SOCl₂ | Chloride | Conversion of alcohols to alkyl halides byjus.comlibretexts.org |

Electrophilic and Nucleophilic Aromatic Substitutions on the Core Phenyl Ring

The phenyl ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of three electron-donating groups: the amino group, the benzyloxy group, and the methoxyethoxy group. The amino group is a particularly strong activating group.

The directing effects of these substituents will determine the position of incoming electrophiles. The amino group is a strong ortho, para-director. The benzyloxy and methoxyethoxy groups are also ortho, para-directors. In this case, the positions ortho and para to the strongly activating amino group are key. The para position to the amino group is already substituted with the methoxyethoxy group. Therefore, electrophilic substitution is most likely to occur at the positions ortho to the amino group (positions 3 and 5). However, the benzyloxy group at position 2 will provide significant steric hindrance at position 3. Consequently, the most probable site for electrophilic substitution is position 5.

Common electrophilic aromatic substitution reactions include:

Halogenation: Reaction with Br₂ in a non-polar solvent would likely lead to substitution at the 5-position. Due to the high activation of the ring, poly-substitution might occur if conditions are not carefully controlled.

Nitration: Direct nitration with a mixture of nitric acid and sulfuric acid is often problematic for anilines as the amino group can be oxidized and the anilinium ion formed under acidic conditions is a meta-director. Protection of the amino group as an amide is a common strategy to overcome this.

Sulfonation: Reaction with fuming sulfuric acid would introduce a sulfonic acid group, likely at the 5-position.

Friedel-Crafts Alkylation and Acylation: These reactions are generally not successful with anilines because the amino group complexes with the Lewis acid catalyst, deactivating the ring. Protection of the amino group is necessary.

Nucleophilic aromatic substitution, on the other hand, is unlikely to occur on this electron-rich aromatic ring unless a strongly electron-withdrawing group is introduced.

| Reaction | Reagent | Predicted Major Product | Reference Principle |

| Bromination | Br₂ | 5-Bromo-2-(benzyloxy)-4-(2-methoxyethoxy)aniline | Electrophilic Aromatic Substitution researchgate.netwisdomlib.org |

| Nitration (with protected amine) | HNO₃, H₂SO₄ | 5-Nitro-2-(benzyloxy)-4-(2-methoxyethoxy)aniline derivative | Electrophilic Aromatic Substitution researchgate.netwisdomlib.org |

| Sulfonation | Fuming H₂SO₄ | This compound-5-sulfonic acid | Electrophilic Aromatic Substitution researchgate.netwisdomlib.org |

Incorporation into Macromolecular and Supramolecular Architectures

The functional groups on this compound make it an interesting candidate for the construction of larger, organized molecular systems.

Polymerization Strategies

Aniline and its derivatives are well-known precursors to conducting polymers, most notably polyaniline (PANI). The amino group of this compound can participate in oxidative polymerization to form a PANI derivative. The polymerization is typically carried out by chemical or electrochemical oxidation.

The bulky benzyloxy group at the ortho position is expected to have a significant impact on the polymerization process and the properties of the resulting polymer. Steric hindrance from the ortho-substituent can affect the planarity of the polymer chain, which in turn influences its electronic properties, such as conductivity. The presence of bulky substituents can also increase the solubility of the resulting polymer in common organic solvents, which is a significant advantage for processability.

The methoxyethoxy group at the para position can also enhance solubility and may influence the morphology of the polymer. The ether linkages in both substituents provide sites for potential post-polymerization modification, although such reactions would need to be compatible with the polymer backbone.

| Polymerization Method | Oxidant/Conditions | Expected Polymer Properties | Reference Principle |

| Chemical Oxidative Polymerization | (NH₄)₂S₂O₈ in acidic medium | Soluble, potentially lower conductivity due to steric hindrance | Polymerization of substituted anilines researchgate.net |

| Electrochemical Polymerization | Anodic oxidation | Film-forming, properties dependent on polymerization parameters | Electropolymerization of anilines |

Design of Self-Assembled Systems

The structure of this compound, with its combination of aromatic and flexible ether components, suggests its potential use in the design of self-assembling systems. The molecule possesses features that could lead to the formation of ordered structures through non-covalent interactions such as hydrogen bonding (via the amino group), π-π stacking (via the phenyl rings), and van der Waals forces.

By modifying the molecule to introduce distinct hydrophilic and hydrophobic regions, it could be designed as an amphiphile. For example, cleavage of the ether groups to reveal hydroxyl functionalities would increase its polarity. Conversely, attachment of long alkyl chains to the amino group would enhance its hydrophobicity. Such amphiphilic aniline derivatives have been shown to self-assemble into various nanostructures, such as micelles, vesicles, and nanofibers, in solution.

The formation of these supramolecular structures is often driven by the balance of intermolecular forces and can be influenced by external factors such as solvent, temperature, and pH. The anilino group also offers the possibility of redox-switching the self-assembly process, as the oxidation state of the nitrogen can alter the electronic and conformational properties of the molecule.

| Supramolecular Design Strategy | Key Molecular Feature | Potential Self-Assembled Structure | Reference Principle |

| Introduction of Amphiphilicity | Hydrophilic head and hydrophobic tail | Micelles, vesicles, nanofibers | Self-assembly of amphiphiles researchgate.net |

| Hydrogen Bonding Network | -NH₂ and/or -OH groups | Ordered crystalline or liquid-crystalline phases | Supramolecular chemistry of anilines |

| π-π Stacking Interactions | Aromatic rings | Columnar or lamellar structures | Self-assembly of aromatic molecules |

Q & A

Q. What are the standard synthetic routes for 2-(benzyloxy)-4-(2-methoxyethoxy)aniline, and how do reaction conditions influence yield?

Q. What are the key reactivity patterns of the aniline group in this compound?

- Methodological Answer : The primary amine (-NH₂) undergoes:

- Diazo Coupling : Reacts with nitroaryl diazonium salts to form azo-linked heterocycles (e.g., thiazolidinones) under acidic conditions .

- Protection/Deprotection : Benzyloxy groups are stable under basic conditions but cleaved via hydrogenolysis (H₂/Pd-C) .

- Electrophilic Substitution : The electron-rich aromatic ring facilitates nitration or halogenation at the para position relative to the methoxyethoxy group .

Advanced Research Questions

Q. How can conflicting data on reaction yields be resolved in palladium-catalyzed syntheses?

- Methodological Answer : Yield discrepancies often arise from:

- Catalyst Deactivation : Trace oxygen or moisture degrades Pd(OAc)₂. Rigorous nitrogen purging and anhydrous solvents improve consistency .

- Byproduct Formation : Use LCMS to identify boronic ester adducts or dimerization products. Adjust stoichiometry (e.g., excess boronic ester) to suppress side reactions .

- Scale Effects : Pilot small-scale reactions (≤1 mmol) before scaling up, as Pd catalysts may exhibit nonlinear efficiency .

Q. What strategies optimize the regioselectivity of electrophilic substitutions on the aromatic ring?

- Methodological Answer :

- Directing Groups : The methoxyethoxy group (-OCH₂CH₂OCH₃) acts as a strong para-director. Nitration or sulfonation favors the position para to this group .

- Steric Effects : Bulky substituents (e.g., benzyloxy) block ortho positions, enhancing para selectivity. Computational modeling (DFT) predicts electronic effects .

- Solvent Control : Polar aprotic solvents (DMF, DMSO) stabilize transition states, improving selectivity over protic solvents .

Q. How does the benzyloxy group influence stability in biological or catalytic applications?

- Methodological Answer :

- Hydrogenolysis Sensitivity : The benzyloxy group is cleaved under H₂/Pd-C, enabling controlled deprotection for prodrug design .

- Steric Hindrance : In catalysis, bulky benzyloxy groups reduce substrate binding efficiency. Use truncated analogs (e.g., methoxy-only) to compare activity .

- Oxidative Stability : Benzyl ethers are prone to oxidation. Stabilize with antioxidants (e.g., BHT) in storage or reaction mixtures .

Q. What mechanistic insights explain low yields in multi-step syntheses involving this compound?

- Methodological Answer :

- Intermediate Instability : Diazonium intermediates (from diazo coupling) decompose rapidly. Use in-situ generation and low temperatures (0–5°C) .

- Purification Challenges : Hydrophilic byproducts (e.g., ethylene glycol derivatives) co-elute in reverse-phase chromatography. Switch to HILIC or ion-exchange methods .

- Side Reactions : Competing N-alkylation (vs. C-alkylation) occurs in basic conditions. Use kinetic control (slow reagent addition) to favor desired pathways .

Data Contradiction Analysis

Q. Why do reported yields for Suzuki couplings vary significantly across studies?

- Analysis :

- Catalyst Source : Commercial Pd(OAc)₂ varies in purity (e.g., 95% vs. 99%), impacting turnover numbers .

- Boronate Quality : Aged boronic esters hydrolyze to boronic acids, reducing reactivity. Confirm boronate integrity via ¹¹B NMR .

- Workup Methods : Filtration vs. extraction affects loss of product. Centrifugal partition chromatography (CPC) may recover more product .

Applications in Drug Development

Q. How is this compound utilized in the synthesis of bioactive heterocycles?

- Methodological Answer : It serves as a precursor for:

- Thiazolidinones : Condensation with mercaptoacetic acid forms anti-microbial agents .

- Indoles : Cyclization with ketones (e.g., 2-bromo-1-[4-(benzyloxy)phenyl]-1-propanone) yields indole scaffolds for kinase inhibitors .

- Boronate Derivatives : Suzuki reactions generate biaryl analogs for PET tracer development .

Q. What are the challenges in scaling up syntheses for preclinical studies?

- Methodological Answer :